1-苯甲酰氮杂环丁烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzoylazetidine-3-carboxylic acid is a potent sphingosine-1-phosphate-1 receptor agonist, with potential application as an immunosuppressant in organ transplantation or for the treatment of autoimmune diseases .

Synthesis Analysis

The synthesis of 1-Benzoylazetidine-3-carboxylic acid involves metabolic activation and major protein target of a 1-benzyl-3-carboxyazetidine sphingosine-1-phosphate-1 receptor agonist . It undergoes metabolism to several reactive intermediates . The formation of this adduct was not inhibited when rats were pretreated with 1-aminobenzotriazole, indicating that P450 enzymes were not involved in the metabolic activation of MRL-A .Molecular Structure Analysis

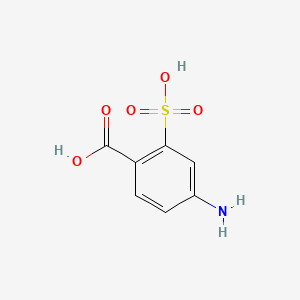

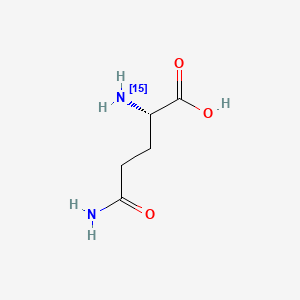

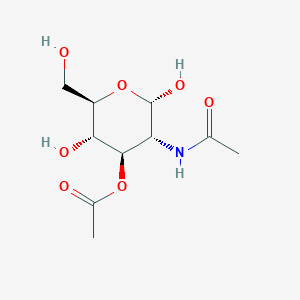

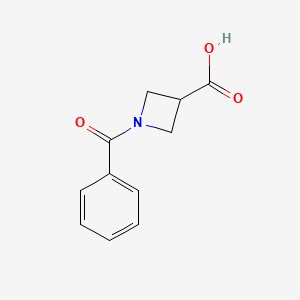

The molecular formula of 1-Benzoylazetidine-3-carboxylic acid is C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da .Chemical Reactions Analysis

When administered orally to rats, radiolabeled MRL-A was found to undergo metabolism to several reactive intermediates . MRL-A irreversibly modified liver and kidney proteins in vivo, in a dose- and time-dependent manner .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzoylazetidine-3-carboxylic acid include a density of 1.3±0.1 g/cm3, boiling point of 327.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 60.2±3.0 kJ/mol .科学研究应用

合成和结构修饰

1-苯甲酰氮杂环丁烷-3-羧酸及其衍生物在复杂分子的合成中起着至关重要的作用。例如,它作为甲基 2-烷基-3-(烷基/芳基)-1-苯甲酰氮杂环丁烷-2-羧酸酯开环合成多取代氨基酸的前体,突出了它在制备具有潜在生物活性的氨基酸衍生物中的多功能性 (Papa & Tomasini, 2000)。此外,它还与锌盐的配位聚合物形成有关,证明了它在形成复杂的有机-无机杂化结构中的用途,该结构在材料科学和催化中具有潜在应用 (Gelinsky, Vogler, & Vahrenkamp, 2002)。

分子对接和生物活性

苯并呋喃-羧酸衍生物(与 1-苯甲酰氮杂环丁烷-3-羧酸密切相关)的研究表明它们在结构优化和分子对接分析中的重要性。这些研究已经确定了对癌症和微生物疾病的潜在抑制剂作用,表明 1-苯甲酰氮杂环丁烷-3-羧酸的衍生物可能有希望的生物应用 (Sagaama 等人,2020)。

催化和反应机理

该分子已参与了专注于催化反应的研究,例如 PdII 介导的级联羧化环化,形成复杂的有机结构。这展示了其在促进具有复杂结构的有机化合物的有效合成路线中的用途 (Liao 等人,2005)。此外,它参与与碱性氨基酸的光化学反应表明它在光照射下的反应性,提供了对其光物理性质和在光引发化学过程中的潜在应用的见解 (Suzuki, Shinoda, Osanai, & Isozaki, 2013)。

未来方向

属性

IUPAC Name |

1-benzoylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHNHJCFPFOSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538626 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylazetidine-3-carboxylic acid | |

CAS RN |

97639-63-9 |

Source

|

| Record name | 1-Benzoylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。